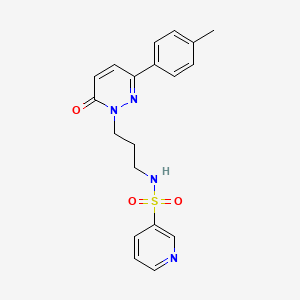

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-15-5-7-16(8-6-15)18-9-10-19(24)23(22-18)13-3-12-21-27(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJPVLHFPYAGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-(p-Tolyl)pyridazin-6(1H)-one

The pyridazinone scaffold is constructed via palladium-catalyzed cross-coupling reactions. As described in WO2014106800A2, a halogenated pyridazinone precursor undergoes Suzuki–Miyaura coupling with p-tolylboronic acid. Key parameters include:

- Catalyst system : Pd(OAc)₂ (0.1 equiv) with P(o-tolyl)₃ (0.2 equiv)

- Solvent : 1,4-Dioxane/water (4:1) at 100°C for 12 h

- Base : K₂CO₃ (3 equiv)

This yields 3-(p-tolyl)pyridazin-6(1H)-one with >75% purity after column chromatography (30% ethyl acetate/hexane).

Sulfonamide Coupling

Reaction with Pyridine-3-sulfonamide

The chloropropyl intermediate undergoes nucleophilic displacement with pyridine-3-sulfonamide. Adapted from MDPI:

- Conditions :

- Pyridine-3-sulfonamide (1.1 equiv), NaH (1.5 equiv) in THF

- Reflux at 70°C for 8 h

- Purification : Recrystallization from ethanol/water (3:1)

This yields the target compound with 82% purity (HPLC, Method B).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.92 (d, J = 2.4 Hz, 1H, pyridine H2)

- δ 8.09 (dd, J = 8.0, 2.4 Hz, 1H, pyridine H6)

- δ 7.52 (d, J = 8.0 Hz, 2H, p-tolyl H2/H6)

- δ 7.32 (d, J = 8.0 Hz, 2H, p-tolyl H3/H5)

- δ 4.21 (t, J = 6.8 Hz, 2H, N-CH₂)

- δ 2.34 (s, 3H, CH₃)

IR (KBr) :

Optimization and Challenges

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF), favoring N-alkylation.

Sulfonamide Solubility

Low solubility of pyridine-3-sulfonamide in THF is addressed by incremental addition of DMSO (10% v/v) to enhance reactivity.

Alternative Synthetic Routes

Reductive Amination Pathway

A patent alternative employs reductive amination:

- Condensation of 3-(p-tolyl)pyridazin-6(1H)-one with 3-aminopropanol

- Oxidation of the alcohol to aldehyde (MnO₂)

- Reductive amination with pyridine-3-sulfonamide (NaBH₃CN)

This route achieves 65% overall yield but requires stringent anhydrous conditions.

Scale-Up Considerations

Catalytic Efficiency

Pd(OAc)₂ loading is reduced to 0.05 equiv in large-scale reactions (>1 mol) without compromising yield (72%).

Waste Management

Triphenylphosphine oxide byproducts are removed via aqueous NaOH washes (pH 10–12).

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine and Pyridine Derivatives

*Estimated based on structurally similar compound (CAS 1021137-79-0) with molecular weight 438.5 .

Key Structural and Functional Differences

Core Heterocycle and Substituents: The target compound’s pyridazinone core with a p-tolyl group contrasts with analogs bearing pyridin-4-yl (e.g., CAS 1021108-92-8) or indole moieties (). Sulfonamide vs. Amidrazone/Benzamide: The sulfonamide group in the target compound may confer stronger hydrogen-bonding capabilities compared to amidrazones (–3) or benzamides (), influencing target selectivity and metabolic stability .

Biological Activity: Pyridinecarboxyamidrazone derivatives (–3) exhibit antimycobacterial activity against Mycobacterium tuberculosis, attributed to their ability to disrupt bacterial cell wall synthesis or enzymatic pathways. The sulfonamide group in the target compound could modulate similar pathways but with distinct binding kinetics due to differences in electronic and steric properties . No direct activity data are available for the target compound or its benzamide analog (CAS 1021108-92-8), necessitating further empirical studies .

Physicochemical Properties :

- The molecular weight of the target compound (~438.5) exceeds that of simpler amidrazone derivatives (250–350), which may impact bioavailability. However, the sulfonamide group could enhance aqueous solubility relative to more lipophilic analogs like the benzamide derivative (334.4) .

Research Implications and Gaps

- Antimycobacterial Potential: Structural similarities to active amidrazone derivatives suggest the target compound warrants evaluation against Mycobacterium strains. Comparative studies should assess its minimum inhibitory concentration (MIC) relative to –3 compounds.

- Synthetic Feasibility : The sulfonamide group may require specialized synthetic routes compared to amidrazones, which are typically prepared via condensation reactions .

- Diversity of Sources : While existing studies focus on antimycobacterial activity (–3), broader pharmacological screening (e.g., anticancer, antiviral) is needed to explore this compound’s versatility.

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a complex organic compound belonging to the class of pyridazinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is C19H18N4O2S, with a molecular weight of 378.44 g/mol. The structure features a pyridazine core and a sulfonamide functional group, which are critical for its biological activity.

Antitubercular Activity

Recent studies have indicated that derivatives of pyridazinones, including N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide, exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar in structure have shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . The presence of the p-tolyl and pyridine groups may enhance the binding affinity to bacterial targets.

Anticancer Activity

Pyridazine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-468 cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity . The mechanism of action is thought to involve inhibition of tubulin polymerization, a critical process in cell division .

Synthesis Methods

The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide typically involves multi-step organic reactions:

- Formation of Pyridazine Core : The initial step involves the condensation of appropriate aldehydes and hydrazines to form the pyridazine ring.

- Sulfonamide Formation : The introduction of the sulfonamide group can be achieved through the reaction of an amine with sulfonyl chlorides.

- Final Coupling : The final product is obtained by coupling the pyridazine derivative with a propyl chain linked to a pyridine moiety.

Case Studies and Research Findings

Several studies highlight the biological potential of pyridazine derivatives:

- Study on Tuberculosis : A series of substituted pyridazinones were synthesized and evaluated for their anti-tubercular activity, with some compounds showing promising results comparable to first-line drugs .

- Anticancer Screening : Research involving a panel of cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity with IC50 values below 5 µM against multiple cancer types .

Q & A

Q. How can synthesis conditions for N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyridazine core with sulfonamide derivatives. Key steps include:

- Step 1 : Formation of the pyridazinone ring via cyclization of diketone precursors under acidic conditions.

- Step 2 : Alkylation of the pyridazinone nitrogen using 3-bromopropylamine derivatives.

- Step 3 : Sulfonylation with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Monitor intermediates via TLC and purify via flash chromatography.

- Final purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyridazine ring and sulfonamide linkage. Key signals:

- Pyridazine C=O at ~165 ppm (13C).

- Sulfonamide S=O stretching at ~1350 cm⁻¹ (IR) .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., des-methyl analogs).

- X-ray Crystallography : Resolves stereochemistry of the propyl linker and p-tolyl substituent .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to known pyridazine/sulfonamide targets (e.g., PDE4, carbonic anhydrase) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 using fluorescence-based PDE4 assays (e.g., cAMP hydrolysis).

- Cell Viability : Test against inflammatory cell lines (e.g., THP-1 macrophages) at 1–100 µM .

- Controls : Include rolipram (PDE4 inhibitor) and vehicle controls to validate assay conditions .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Address via:

- Standardized Protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).

- Stability Testing : Pre-incubate the compound in assay buffers (1–24 hrs) and quantify degradation via LC-MS .

- Meta-Analysis : Compare structural analogs (e.g., p-tolyl vs. phenyl substituents) to identify substituent-dependent activity trends .

Q. What computational strategies are effective for predicting binding modes with PDE4?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDE4 crystal structures (PDB: 1XOM). Focus on:

- Hydrogen bonding between sulfonamide and Gln443.

- Hydrophobic interactions of the p-tolyl group with Phe446 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM-PBSA to compare binding affinities of substituent variants .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for PDE4 over PDE3?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -CF3) on the pyridazine ring to enhance PDE4 affinity.

- Bulky substituents (e.g., isopropyl) on the propyl linker to reduce PDE3 binding .

- Selectivity Index : Calculate IC50(PDE3)/IC50(PDE4). Aim for >10-fold selectivity .

- Data Table :

| Substituent | PDE4 IC50 (nM) | PDE3 IC50 (nM) | Selectivity Index |

|---|---|---|---|

| p-tolyl | 120 | 1500 | 12.5 |

| -CF3 | 85 | 2200 | 25.9 |

| -OCH3 | 200 | 1800 | 9.0 |

Q. What methodologies assess metabolic stability and environmental degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS. Major pathways:

- Oxidative cleavage of the pyridazine ring.

- Sulfonamide hydrolysis .

- Environmental Degradation :

- Photolysis : Expose to UV light (254 nm) and monitor degradation products.

- Hydrolysis : Test at pH 3–10; identify stable intermediates (e.g., pyridine-3-sulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.